

Isoquinolin-5-amine Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Isoquinolin-5-amine hydrochloride*

Cat. No.: *B172502*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **isoquinolin-5-amine hydrochloride**, a key heterocyclic aromatic compound. Given the significance of the isoquinoline scaffold in medicinal chemistry, this document consolidates essential technical data, experimental protocols, and mechanistic insights to support research and development efforts.

Compound Identification and Properties

Isoquinolin-5-amine hydrochloride is the salt form of the parent compound, 5-aminoisoquinoline. The hydrochloride form often enhances solubility and stability for experimental use.

CAS Number: 152814-23-8[1]

The chemical and physical properties of the hydrochloride salt and its free base, isoquinolin-5-amine, are summarized below for easy reference.

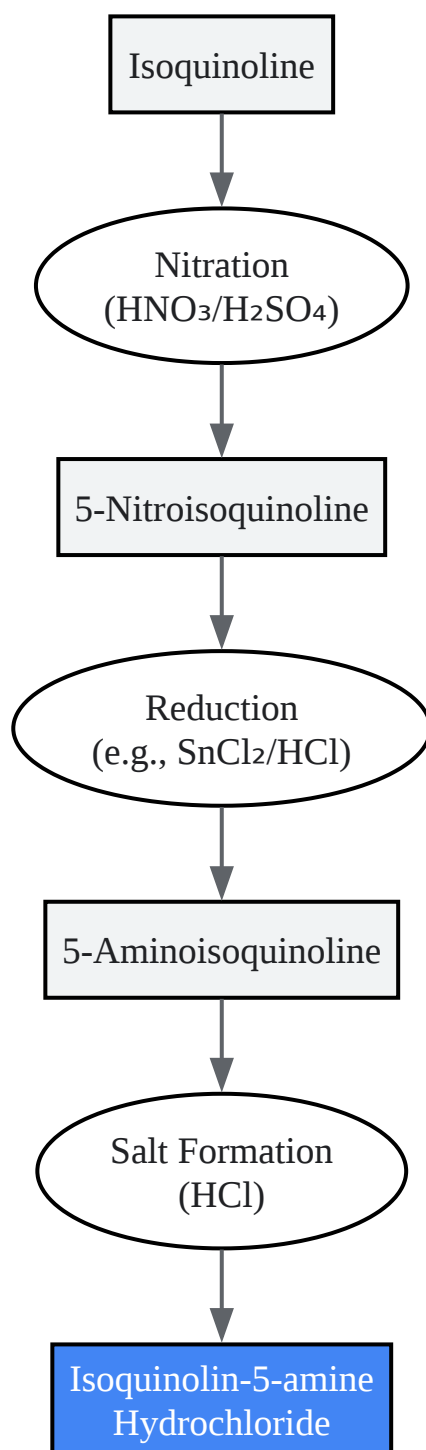
Property	Isoquinolin-5-amine hydrochloride	5-Aminoisoquinoline (Free Base)	Citations
CAS Number	152814-23-8	1125-60-6	[1][2][3]
Molecular Formula	C ₉ H ₉ ClN ₂	C ₉ H ₈ N ₂	[1][2]
Molecular Weight	180.64 g/mol	144.173 g/mol	[1][2]
Appearance	Not specified	Platelet-like crystals	[4]
Purity	≥95.0%	Not specified	[1]
Melting Point	Not specified	127-130 °C	[2]
Boiling Point	Not specified	335.7 ± 17.0 °C at 760 mmHg	[2]
Density	Not specified	1.2 ± 0.1 g/cm ³	[2]
Flash Point	Not specified	183.3 ± 8.1 °C	[2]

Synthesis and Manufacturing

The synthesis of **isoquinolin-5-amine hydrochloride** typically involves a multi-step process starting from isoquinoline. A common and logical pathway includes the nitration of the isoquinoline ring to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of **isoquinolin-5-amine hydrochloride**.



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Fig 1. Proposed synthetic pathway for **isoquinolin-5-amine hydrochloride**.

Experimental Protocol: Reduction of a Nitro-Isoquinoline Derivative

While a specific protocol for 5-nitroisoquinoline is not detailed in the provided results, a representative method for the reduction of a similar compound, 7-nitro-1-methyl-3,4-dihydroisoquinoline, can be adapted. This procedure utilizes tin(II) chloride, a common reagent for converting aromatic nitro groups to amines.

Objective: To synthesize 7-amino-1-methyl-3,4-dihydroisoquinoline from its nitro precursor.

Materials:

- 7-Nitro-1-methyl-3,4-dihydroisoquinoline (1 equivalent)
- Ethanol (EtOH)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4 equivalents)[5]
- Concentrated Hydrochloric Acid (HCl, 32%)[5]
- Crushed Ice
- Chloroform (CHCl_3)
- Aqueous Sodium Hydroxide (NaOH, 4 M)

Procedure:

- Dissolve the starting nitro compound (e.g., 0.500 g, 2.65 mmol) in ethanol (50 mL) in a suitable reaction flask.[5]
- To this solution, add tin(II) chloride dihydrate (2.72 g, 4 equiv.) and concentrated hydrochloric acid (5 mL).[5]
- Stir the reaction mixture at 60 °C for two hours.[5]
- After the reaction is complete, pour the mixture onto crushed ice (30 g).[5]

- Wash the resulting aqueous mixture with chloroform (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.[\[5\]](#)
- Basify the aqueous phase by carefully adding chilled 4 M sodium hydroxide until the solution is strongly alkaline.
- Extract the product from the basified aqueous phase with chloroform (2 x 20 mL).[\[5\]](#)
- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the desired amine product.

Applications in Drug Development

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[\[6\]](#) Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, making them valuable candidates for drug discovery programs.[\[6\]](#)[\[7\]](#)

Key Therapeutic Areas:

- Anticancer: Isoquinoline alkaloids can trigger cancer cell death, reduce the expression of pro-survival proteins, and inhibit critical signaling pathways.[\[8\]](#)[\[9\]](#)
- Antiviral: Certain derivatives interfere with viral replication by modulating host cell signaling pathways.[\[10\]](#)
- Antibacterial & Antifungal: The isoquinoline structure is a source of novel antimicrobial agents.[\[9\]](#)
- Neuropharmacology: The scaffold is present in drugs targeting nervous system diseases.[\[6\]](#)
- Cardiovascular: Some isoquinoline-based drugs are used as antihypertensive agents and vasodilators.[\[4\]](#)
- Anti-inflammatory: Many natural and synthetic isoquinoline compounds exhibit potent anti-inflammatory properties.[\[7\]](#)[\[11\]](#)

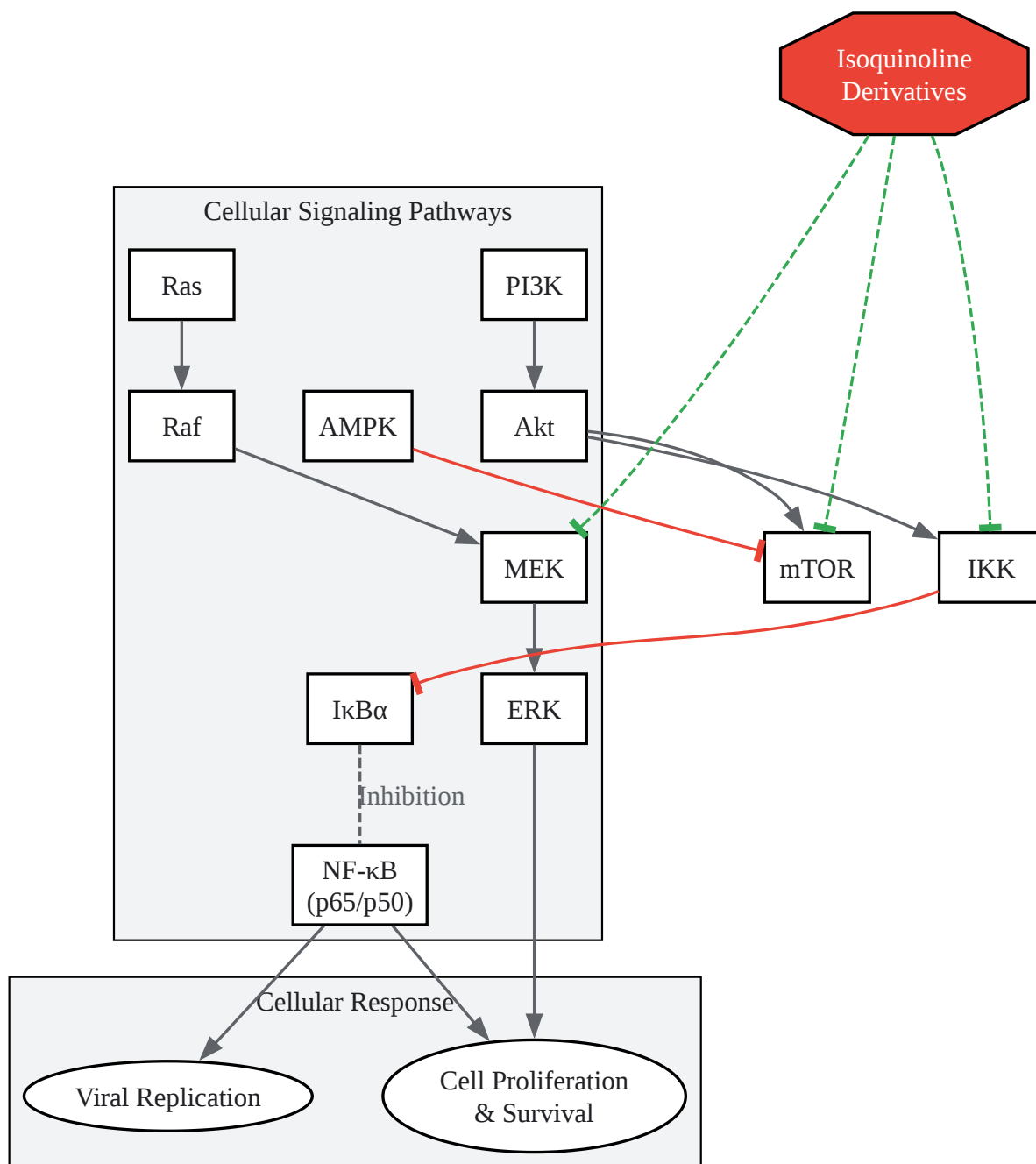
Mechanism of Action and Signaling Pathways

Research into isoquinoline alkaloids has revealed their ability to modulate key cellular signaling pathways that are often dysregulated in disease. Their mechanism of action is frequently tied to the inhibition of pro-survival and pro-inflammatory cascades.

Several studies have shown that isoquinoline derivatives can exert their anticancer and antiviral effects by interfering with critical signaling networks, including the NF- κ B, MAPK/ERK, and AMPK/mTOR pathways.^{[8][10][12]}

Modulation of Pro-Survival and Proliferation Pathways

The diagram below illustrates how isoquinoline derivatives can inhibit viral replication and cancer cell survival by targeting multiple points in key signaling cascades.



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Fig 2. Inhibition of key signaling pathways by isoquinoline derivatives.

- **MAPK/ERK Pathway:** This pathway is a central regulator of cell growth and proliferation.[13][14] Isoquinoline alkaloids like berberine have been shown to inhibit components of this cascade, such as MEK and ERK, leading to reduced cancer cell viability.[10][12]
- **NF-κB Pathway:** As a master regulator of inflammation and immunity, the NF-κB pathway is a prime target in many diseases.[15][16] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins.[17][18] Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-survival genes.[15] Isoquinoline compounds can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[17]
- **AMPK/mTOR Pathway:** The mTOR pathway is a critical sensor of nutrient availability and cellular energy, promoting protein synthesis and cell growth.[19][20] It is often hyperactive in cancer. The AMPK pathway acts as an energy sensor that, when activated, inhibits mTOR.[19] Berberine and other isoquinoline derivatives have been found to activate AMPK and inhibit the mTOR pathway, contributing to their anticancer effects.[10][21]

Conclusion

Isoquinolin-5-amine hydrochloride, as a member of the broader isoquinoline family, represents a compound of significant interest for medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of diverse derivatives with a wide range of biological activities. A deep understanding of its chemical properties, synthetic routes, and mechanisms of action—particularly its ability to modulate critical cellular signaling pathways—is essential for harnessing its therapeutic potential in oncology, virology, and inflammatory diseases.

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References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Isoquinolin-5-amine | CAS#:1125-60-6 | Chemsrsc [chemsrc.com]
- 3. 5-Aminoisoquinoline | C₉H₈N₂ | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
- 16. NF-κB pathway overview | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomed.cas.cz [biomed.cas.cz]
- 21. researchgate.net [researchgate.net]
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